![molecular formula C11H17ClFN5 B12215800 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12215800.png)
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a synthetic compound characterized by its unique pyrazole structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of fluorine and multiple methyl groups in its structure contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine typically involves the alkylation of pyrazoles. One common method includes the reaction of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N’-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), leading to the formation of the corresponding intermediate, which is then further reacted to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in pyrazole derivatives, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atom and pyrazole rings play a crucial role in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These compounds share a similar pyrazole structure and are used in coordination chemistry.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Indole derivatives: Although structurally different, they share similar applications in medicinal chemistry and biological research.
Uniqueness
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine is unique due to its specific substitution pattern, including the presence of a fluorine atom and multiple methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a pyrazole ring structure substituted with various functional groups. Its chemical formula is C10H12ClF1N5, and it features a fluorine atom that may enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits notable cytotoxic effects against various cancer cell lines, which can be summarized as follows:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
SF-268 | 12.50 | Cell cycle arrest |
NCI-H460 | 42.30 | Inhibition of proliferation |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy in targeting cancer cells .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. Research indicates that it may interact with specific molecular targets involved in cell signaling pathways critical for cancer cell survival. For instance, studies have shown that similar pyrazole derivatives inhibit Aurora-A kinase, a key regulator of mitosis, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted by Bouabdallah et al. assessed the cytotoxic effects of various pyrazole derivatives against Hep-2 and P815 cancer cell lines. The results revealed significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively for different derivatives .
- Inhibition Studies : Another investigation focused on the inhibition of CDK2 (Cyclin-dependent kinase 2) by pyrazole compounds. The tested derivative demonstrated an IC50 value of 0.16 ± 0.03 µM against CDK2, highlighting its potential as an effective inhibitor in cancer therapy .
- Autophagy Induction : Li et al. reported that certain pyrazole derivatives induced autophagy in A549 cells without triggering apoptosis. This suggests a dual mechanism where the compounds can either promote cell death or initiate autophagic processes depending on the cellular context .
Properties
Molecular Formula |
C11H17ClFN5 |
---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-7-9(11(12)17(4)15-7)5-13-10-6-16(3)14-8(10)2;/h6,13H,5H2,1-4H3;1H |
InChI Key |
PRSRDXCRGJRQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(N(N=C2C)C)F)C.Cl |
Origin of Product |
United States |
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